molecular formula C7H15O4P B13625147 Phosphonic acid, (2-oxopentyl)-, dimethyl ester CAS No. 65921-74-6

Phosphonic acid, (2-oxopentyl)-, dimethyl ester

Cat. No.: B13625147
CAS No.: 65921-74-6
M. Wt: 194.17 g/mol
InChI Key: OQXQVUGMNUESFL-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of phosphonic acid esters, which are widely studied for their applications in organic synthesis, medicinal chemistry, and materials science. Its structure combines hydrolytically labile ester groups with a ketone functionality, making it a versatile intermediate for further chemical modifications .

Properties

CAS No.

65921-74-6

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

1-dimethoxyphosphorylpentan-2-one

InChI

InChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3

InChI Key

OQXQVUGMNUESFL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of phosphonic acid, (2-oxopentyl)-, dimethyl ester generally proceeds via the formation of dialkyl phosphonate intermediates, followed by functionalization of the alkyl chain to introduce the 2-oxopentyl group. The process often involves:

  • Starting from dialkyl phosphites such as dimethyl phosphite.
  • Formation of dialkyl formylphosphonates by reaction with alkali metals and formic or acetic anhydrides.
  • Subsequent reaction with organolithium reagents derived from ketones or imines to introduce the oxopentyl moiety.
  • Optional cyclization or substitution steps to modify the side chain.
  • Final purification by distillation or crystallization.

Detailed Synthetic Routes

Preparation of Dialkyl Formylphosphonates

Dialkyl formylphosphonates, key intermediates, are prepared by reacting dialkyl phosphites (e.g., dimethyl phosphite) with alkali metals such as sodium, followed by treatment with formic or acetic anhydride. This reaction yields the formylphosphonate esters necessary for subsequent carbon-carbon bond formation steps.

Reagents Conditions Outcome
Dimethyl phosphite + Na Controlled temperature Sodium salt intermediate
Sodium salt + formic acetic anhydride Room temperature to mild heating Dimethyl formylphosphonate
Formation of (1-hydroxy-2-methyl-3-oxopentyl)phosphonate Diesters

A critical step involves the reaction of 3-pentanone with an amine (e.g., cyclohexylamine) in a solvent like benzene to form an imine intermediate, N-(3-pentylidene)cyclohexylamine, which is isolated by fractional distillation. This imine is then treated with a lithium dialkyl amide to generate a 3-oxopentyllithium species. This organolithium intermediate reacts with the dialkyl formylphosphonate to yield the (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester.

Step Reagents/Conditions Product
3-pentanone + cyclohexylamine Benzene, reflux, fractional distillation N-(3-pentylidene)cyclohexylamine
Imine + lithium dialkyl amide Low temperature, inert atmosphere 3-oxopentyllithium intermediate
Organolithium + dimethyl formylphosphonate Controlled addition, mild temperature (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester
Cyclization and Substitution Reactions

The (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diesters can be further functionalized by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in ethanol to form oxime derivatives. These oximes are then reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of bases like sodium hydride in solvents such as benzene to introduce tosyloxyimino groups.

Subsequent cyclization to form epoxypropyl phosphonate diesters can be achieved by treating the hydroxy-substituted phosphonate diester with bases including sodium bicarbonate or sodium acetate in alcoholic solvents (ethanol, propanol, or butanol) or mixtures thereof, at temperatures ranging from 30°C to 80°C for several hours.

Reaction Reagents/Conditions Product
Phosphonate diester + NH2OH·HCl + NaOH Ethanol, room temperature Oxime derivative
Oxime + p-toluenesulfonyl chloride + NaH Benzene, 5-10°C, dropwise addition Tosyloxyimino phosphonate
Cyclization with NaHCO3 80% ethanol, 40°C, 4 hours (cis-1,2-epoxypropyl)-phosphonic acid diester
Hydrolysis and Resolution

To obtain the free phosphonic acid from the diester, acid or acid-base hydrolysis is used to cleave the ester groups. Alternatively, catalytic hydrogenation can be employed for benzyl or lower alkenyl esters. The racemic mixture obtained from cyclization can be resolved using chiral resolving agents such as quinine or α-phenethylamine to isolate the biologically active cis isomer.

Data Tables Summarizing Key Preparation Steps

Step No. Starting Material / Intermediate Reagents / Catalysts Solvent(s) Temperature (°C) Time (hours) Notes
1 Dimethyl phosphite + Na Sodium metal None specified Ambient Variable Formation of sodium salt intermediate
2 Sodium salt + formic acetic anhydride Formic acetic anhydride None specified Mild heating Variable Formation of dimethyl formylphosphonate
3 3-pentanone + cyclohexylamine Cyclohexylamine Benzene Reflux Variable Formation of imine intermediate
4 Imine + lithium dialkyl amide Lithium diethyl amide Ether or benzene Low temp Short Generation of organolithium intermediate
5 Organolithium + dimethyl formylphosphonate Dimethyl formylphosphonate Ether or benzene Mild temp Short Formation of (1-hydroxy-2-methyl-3-oxopentyl)phosphonate diester
6 Phosphonate diester + hydroxylamine hydrochloride NaOH Ethanol Ambient Hours Formation of oxime derivative
7 Oxime + p-toluenesulfonyl chloride + NaH p-Toluenesulfonyl chloride, NaH Benzene 5-10 Short Formation of tosyloxyimino phosphonate
8 Hydroxy phosphonate diester + NaHCO3 Sodium bicarbonate 80% ethanol 30-40 4 Cyclization to (cis-1,2-epoxypropyl)-phosphonate diester
9 Diester hydrolysis or catalytic hydrogenation Acid/base or catalyst Varies Varies Varies Cleavage to free phosphonic acid
10 Racemic mixture resolution Quinine or α-phenethylamine Suitable solvent Ambient Variable Isolation of biologically active isomer

In-Depth Research Findings and Notes

  • The cyclization step to form the epoxypropyl phosphonate diester is base-catalyzed and can utilize either inorganic bases like sodium bicarbonate or organic bases such as triethylamine or pyridine. The reaction typically proceeds in alcoholic solvents or mixtures with water, with reaction times ranging from 1 to 5 hours at moderate temperatures (30-60°C).

  • The ester groups in the phosphonate diesters can be cleaved by acid or acid-base hydrolysis or by catalytic hydrogenation when benzyl esters are involved. This step is crucial for obtaining the free phosphonic acid form.

  • The racemic mixture formed during cyclization can be resolved using chiral amines such as quinine or α-phenethylamine to isolate the biologically active cis isomer, which is levorotatory and has two optically active centers on the propyl chain.

  • Alternative preparation methods involve starting from pentavalent phosphorus esters and alkanediones, with rearrangement catalyzed by basic agents such as alkali metals or their hydroxides, oxides, or alcoholates. This method avoids by-products and yields high-purity oxo phosphonates.

  • The rearrangement processes can be carried out at room temperature or with mild cooling, often in the presence of inert solvents like benzene, toluene, or xylene, and require only small amounts of catalyst (0.001% to 1.0% by weight).

Chemical Reactions Analysis

Phosphonic acid, (2-oxopentyl)-, dimethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphonic acid, (2-oxopentyl)-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxopentyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Alkyl Chains and Substituents

Table 1: Structural Comparison of Phosphonic Acid Esters
Compound Name Alkyl Chain Length Substituents Ester Groups Key Applications/Properties Reference
Phosphonic acid, (2-oxopentyl)-, dimethyl ester C5 2-oxo Dimethyl Synthetic intermediate (inferred)
Dimethyl (2-oxopropyl)phosphonate C3 2-oxo Dimethyl Precursor for SAMs on metal oxides
Diethyl (2-oxobutyl)phosphonate C4 2-oxo Diethyl Organic synthesis
[2-Oxo-3-(trifluoromethylphenoxy)propyl]phosphonic acid dimethyl ester C3 (branched) 3-CF3-phenoxy Dimethyl Pharmaceutical intermediate (Travoprost)
Phosphonic acid, (2-hydroxy-2-phenylpropyl)-, dimethyl ester C3 (branched) 2-hydroxy, 2-phenyl Dimethyl Potential bioactivity (inferred)

Key Observations :

  • Substituents : The ketone group at the 2-position is common, but derivatives with aromatic (e.g., phenyl in ) or electron-withdrawing groups (e.g., CF3 in ) exhibit distinct reactivity and stability profiles.
  • Ester Groups : Diethyl esters (e.g., ) generally hydrolyze more slowly than dimethyl esters due to steric hindrance, impacting their stability in aqueous environments .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data
Compound Hydrolytic Stability Acidity (pKa) Solubility Trends Reactivity Highlights Reference
This compound Moderate* ~2.1–2.5 (P-OH) Low in water, high in organic solvents Ketone enables nucleophilic additions
Diethyl (2-oxobutyl)phosphonate Higher than dimethyl ~2.5–3.0 Similar to dimethyl Slower hydrolysis; used in Grignard reactions
Acrylic ether phosphonic acid (AdheSE) High <2.0 Water-miscible Stable under acidic conditions; dental adhesives
α-Aminophosphonate dimethyl esters Variable ~1.5–2.5 Moderate Enzyme inhibition (e.g., urease, ACE)

Notes:

  • Hydrolytic stability is influenced by ester group size and electronic effects. Dimethyl esters degrade faster than diethyl analogs under acidic conditions .
  • The ketone group in the target compound allows for reactions such as condensations or reductions, unlike CF3- or phenyl-substituted derivatives, which prioritize electronic effects .

Biological Activity

Phosphonic acid derivatives, particularly those with biological activity, have garnered significant attention in pharmaceutical research. Among these compounds, Phosphonic acid, (2-oxopentyl)-, dimethyl ester has been studied for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonic acid group and a pentyl chain with a carbonyl functional group. The general formula can be represented as follows:

C7H15O5P\text{C}_7\text{H}_{15}\text{O}_5\text{P}

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Phosphonic acid derivatives often act as enzyme inhibitors. For instance, they can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to various metabolic disorders and cancers. Research indicates that certain phosphonic acid compounds can significantly reduce NNMT activity, thereby affecting cellular proliferation in cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial applications by targeting the methylerythritol phosphate (MEP) pathway in pathogenic microorganisms. This pathway is crucial for isoprenoid biosynthesis in bacteria but absent in humans, making it a selective target for drug development .
  • Receptor Modulation :
    • Some phosphonic acid derivatives have been identified as P2Y12 receptor antagonists, which play a role in platelet aggregation and cardiovascular diseases. This suggests potential applications in treating thrombotic disorders .

Case Study 1: NNMT Inhibition

A study investigating the impact of phosphonic acid derivatives on NNMT revealed that specific compounds could reduce cell proliferation in human oral cancer cells (HSC-2) significantly. The most active compound demonstrated a dose-dependent inhibition of cell growth with a 44% reduction at high concentrations after 72 hours of treatment .

Case Study 2: Antimicrobial Activity

Research focused on the MEP pathway highlighted the efficacy of phosphonic acid derivatives against various pathogens. For example, fosmidomycin, a known inhibitor of the MEP pathway, has been effective against malaria parasites and is currently under clinical evaluation for other infectious diseases .

Data Tables

Activity Target Effect Reference
NNMT InhibitionHuman Oral Cancer Cells (HSC-2)44% reduction in proliferation
Antimicrobial ActionMEP Pathway EnzymesEffective against malaria pathogens
Receptor ModulationP2Y12 ReceptorAntagonist activity

Q & A

Q. What are the established synthetic routes for Phosphonic acid, (2-oxopentyl)-, dimethyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between phosphonic acid dichlorides and dimethyl esters under controlled conditions. For example, phosphonic acid dichlorides can react with dimethyl esters in the presence of a base (e.g., triethylamine) to form the target compound. Reaction optimization includes:
  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
  • Catalytic additives : Boric acid or molybdenum oxide catalysts improve yields in oxidation steps, as seen in analogous phosphonate syntheses .
  • Yield optimization : Pilot-scale studies suggest yields >90% are achievable with rigorous exclusion of moisture and precise stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonate group. Splitting patterns (if any) indicate neighboring carbonyl groups .
  • IR Spectroscopy : Strong absorption bands at ~1250 cm⁻¹ (P=O stretch) and ~1700 cm⁻¹ (ketone C=O stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CH₃O groups) confirm the structure .

Advanced Research Questions

Q. How does the electron-withdrawing phosphonate group influence the reactivity of the 2-oxopentyl moiety in nucleophilic addition reactions?

  • Methodological Answer : The phosphonate group stabilizes enolate intermediates via resonance, enhancing the electrophilicity of the ketone. Experimental strategies to probe this include:
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess enolate formation.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .
  • Competitive experiments : Compare reactivity with non-phosphorylated analogs to quantify rate enhancements .

Q. What strategies resolve contradictions in reported biological activity data for phosphonate esters, such as enzyme inhibition vs. non-specific binding?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Purification : Use preparative HPLC or recrystallization to achieve >99% purity (verified by LC-MS) .
  • Control experiments : Test for off-target effects using knockout enzymes or competitive inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish specific vs. non-specific interactions .

Q. How can computational methods predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Use multi-scale modeling approaches:
  • Hydrolysis prediction : Molecular dynamics (MD) simulations in explicit water models (e.g., TIP3P) identify cleavage sites (e.g., ester vs. P=O bonds) .
  • Photodegradation studies : Time-Dependent DFT (TD-DFT) calculates UV absorption spectra to predict reactivity under sunlight .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental half-life data from analogous compounds .

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